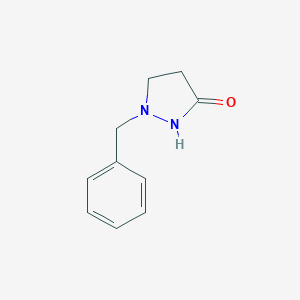

1-苄基吡唑啉-3-酮

描述

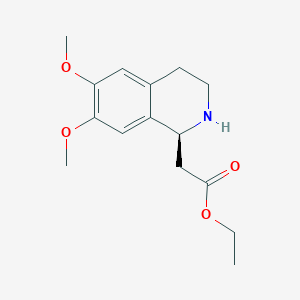

1-Benzylpyrazolidin-3-one is a chemical compound that is part of a broader class of pyrazolidinone derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in medicinal chemistry and as building blocks for the synthesis of complex molecules. The papers provided discuss various aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related compounds, which can provide insights into the characteristics of 1-Benzylpyrazolidin-3-one.

Synthesis Analysis

The synthesis of related pyrazolidinone derivatives is well-documented in the literature. For instance, the synthesis of oligomers containing oxazolidin-2-one units demonstrates the potential for creating foldamers, which are oligomers that adopt specific and stable conformations . Additionally, the facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones indicates that pyrazolidinone derivatives can be efficiently synthesized using simple starting materials and reagents . The Rh(III)-catalyzed annulation of 1-phenylpyrazolidinones with propargyl alcohols to form benzodiazepine derivatives further exemplifies the versatility of these compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrazolidinone derivatives is crucial for their reactivity and interaction with biological targets. X-ray diffraction studies have been used to confirm the structures of various derivatives, such as the pyrazolidin-3-on-1-azomethine imines and their cycloadducts . The crystal structures of substituted oxazaphospholidin-2-ones have also been determined, revealing the importance of weak intermolecular interactions in their packing .

Chemical Reactions Analysis

Pyrazolidinone derivatives undergo a variety of chemical reactions, which are often regio- and stereoselective. Cycloadditions of pyrazolidin-3-on-1-azomethine imines to olefinic dipolarophiles are controlled by the substituents on the aromatic rings, leading to products with specific stereochemistry . The Rh(III)-catalyzed [4 + 3] annulation mentioned earlier is another example of the chemical reactivity of these compounds, resulting in the formation of complex heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolidinone derivatives are influenced by their molecular structure. For instance, the tautomeric equilibrium of 6-amino-5-benzyl-3-methylpyrazin-2-one has been studied, showing a preference for the keto form over the hydroxyl form in aqueous environments, which is relevant for its potential use as a nucleoside base analog . The synthesis and biological screening of azetidin-2-ones also highlight the potential antibacterial activity of these compounds, which is supported by molecular modeling studies .

科研应用

磷酸二酯酶的抑制

1-苄基吡唑啉-3-酮衍生物已被研究为磷酸二酯酶1(PDE1)的有效抑制剂,PDE1是一类在调节细胞内环核苷酸水平中起关键作用的酶。这种抑制正在探索用于治疗与神经退行性和神经精神疾病相关的认知障碍,包括精神分裂症和阿尔茨海默病。由于这些衍生物具有皮克摩尔级别的抑制效力以及对其他PDE家族具有优异的选择性,它们有望成为临床开发的潜在候选药物(Li et al., 2016)。

抗惊厥特性

1-苄基吡唑啉-3-酮及其衍生物还表现出显著的抗惊厥活性。已经证明这些化合物能够阻止动物模型中各种方法诱发的癫痫发作。这导致对它们作为治疗癫痫和其他癫痫症状的新型治疗药物的潜力进行探索(Chimirri et al., 1997)。

对多巴胺浓度的影响

研究表明,1-苄基吡唑啉-3-酮可以影响大脑中的多巴胺浓度。涉及大鼠的研究发现,给予该化合物可以增加纹状体中多巴胺的细胞外水平,纹状体是一个参与运动和动机的大脑区域。这种效应被认为是通过多巴胺能黑质纹状体神经元的激活介导的,可能对帕金森病等疾病的治疗有影响(Katagiri et al., 2009)。

抗菌活性

1-苄基吡唑啉-3-酮的氮-碳键合衍生物显示出扩展抗生素活性谱到包括革兰氏阴性生物的潜力。这些化合物对难培养的革兰氏阴性生物(如流感嗜血杆菌和卡他莱氏杆菌)表现出良好的活性,暗示在新型抗微生物药物的开发中可能有应用(Genin et al., 2000)。

未来方向

While specific future directions for 1-Benzylpyrazolidin-3-one are not available, it’s worth noting that synthetic chemistry, which includes the synthesis of compounds like 1-Benzylpyrazolidin-3-one, continues to evolve. The future of synthetic chemistry is expected to involve improvements in synthesis ability and enhancements in synthesis applications .

性质

IUPAC Name |

1-benzylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZNPLRKGDSLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(NC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405060 | |

| Record name | 1-benzylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666603 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Benzylpyrazolidin-3-one | |

CAS RN |

17826-70-9 | |

| Record name | 1-benzylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)